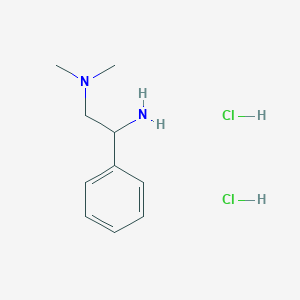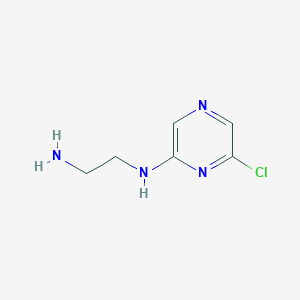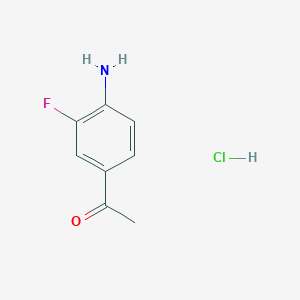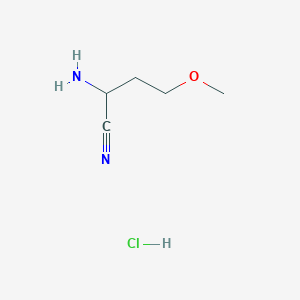![molecular formula C11H13NOS B1379496 3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1797654-98-8](/img/structure/B1379496.png)
3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Overview
Description
“3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine” is a chemical compound with the IUPAC name (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl) (cyclopropyl)methanone . It has a CAS Number of 1797654-98-8 and a molecular weight of 207.3 .
Molecular Structure Analysis
The InChI code for this compound is provided in the search results, which can be used to generate its molecular structure .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Structural Studies
- Cyclopenta[b]thienyl compounds, including variants of 3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine, have been synthesized and structurally analyzed, revealing unique crystal structures and molecular conformations, contributing to the understanding of their chemical behavior and potential applications in material science and pharmacology (Gao et al., 2015).
- The synthesis of cyclopenta[b]thiophene derivatives, involving reactions with different electrophilic reagents, has been studied, providing insights into their regioselectivity and potential utility in the development of new materials and pharmaceuticals (D. A. Kissounko et al., 2000).
Biological Activities and Applications
- Compounds structurally related to this compound have been investigated for their antimicrobial, antioxidant, and antitumor activities. Such studies contribute to the exploration of these compounds in pharmaceutical applications, particularly in designing drugs with specific biological properties (K. Raghavendra et al., 2016).
Chemical Reactivity and Compound Synthesis
- The chemical reactivity of related cyclopenta[b]thiophene compounds has been studied, leading to the synthesis of new heterocyclic compounds. These findings are crucial for expanding the chemical space of such compounds for various applications, including medicinal chemistry and material science (R. Mohareb et al., 2002).
Material Science and Liquid Crystal Research
- Cyclopenta[b]thiophene derivatives have been used to synthesize novel liquid crystal materials, exhibiting high birefringence and large dielectric anisotropy. These properties are valuable for applications in displays and optical devices, showcasing the potential of this compound in advanced material research (Wan Danyang et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c12-11-9(10(13)6-4-5-6)7-2-1-3-8(7)14-11/h6H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXSFRFBZZAOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)




![2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol](/img/structure/B1379432.png)

